Cas no 58523-30-1 (Pseurotin A)

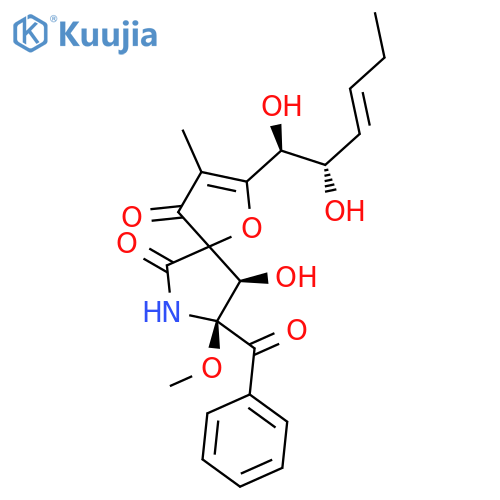

Pseurotin A structure

Pseurotin A 化学的及び物理的性質

名前と識別子

-

- 1-Oxa-7-azaspiro[4.4]non-2-ene-4,6-dione,8-benzoyl-2-[(1S,2S,3Z)-1,2-dihydroxy-3-hexen-1-yl]-9-hydroxy-8-methoxy-3-methyl-,(5S,8S,9R)-

- Pseurotin A

- 1-Oxa-7-azaspiro[4.4]non-2-ene-4,6-dione,8-benzoyl-2-[(1S,2S,3Z)-1,2-dihydroxy-3-hexen-1-yl]-9...

- 1-Oxa-7-azaspiro[4.4]non-2-ene-4,6-dione,8-benzoyl-2-[(1S,2S,3Z)-1,2-dihydroxy-3-hexen-1-yl]-9-hydroxy-8-methoxy-3-methyl-,(5

- (5S)-8c-benzoyl-9t-hydroxy-2-((1S,2S)-1,2-dihydroxy-hex-3c-enyl)-8t-methoxy-3-methyl-(5rO)-1-oxa-7-aza-spiro[4.4]non-2-ene-4,6-dione

- (5S,8S,9R)-8-Benzoyl-2-[(1S,2S,3Z)-1,2-dihydroxy-3-hexenyl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione

- PB-1

- pseurotin

- pseurotin-A

- NSC 348694

- (5S,8S,9R)-8-BENZOYL-2-((1S,2S,3Z)-1,2-DIHYDROXY-3-HEXEN-1-YL)-9-HYDROXY-8-METHOXY-3-METHYL-1-OXA-7-AZASPIRO(4.4)NON-2-ENE-4,6-DIONE

- 1-OXA-7-AZASPIRO(4.4)NON-2-ENE-4,6-DIONE, 8-BENZOYL-2-((1S,2S,3Z)-1,2-DIHYDROXY-3-HEXEN-1-YL)-9-HYDROXY-8-METHOXY-3-METHYL-, (5S,8S,9R)-

- HY-125916

- H73C5W8FNE

- SCHEMBL3373591

- DTXSID901017601

- SMR003082518

- NSC795663

- 1-OXA-7-AZASPIRO(4.4)NON-2-ENE-4,6-DIONE, 8-BENZOYL-2-(1,2-DIHYDROXY-3-HEXENYL)-9-HYDROXY-8-METHOXY-3-METHYL-, (5S-(2(1R*,2R*,3Z),5.ALPHA.,8.BETA.,9.BETA.))-

- CS-0103041

- AKOS040762232

- (-)-PSEUROTIN

- MLS004257387

- NCGC00380089-01_C22H25NO8_1-Oxa-7-azaspiro[4.4]non-2-ene-4,6-dione, 8-benzoyl-2-[(1S,2S,3Z)-1,2-dihydroxy-3-hexen-1-yl]-9-hydroxy-8-methoxy-3-methyl-, (5S,8S,9R)-

- CHEBI:64535

- CHEMBL253179

- NSC-795663

- 1-OXA-7-AZASPIRO(4.4)NON-2-ENE-4,6-DIONE, 8-BENZOYL-2-((1S,2S,3Z)-1,2-DIHYDROXY-3-HEXENYL)-9-HYDROXY-8-METHOXY-3-METHYL-, (5S,8S,9R)-

- NSC-348694

- (5S,8S,9R)-8-benzoyl-2-[(1S,2S,3Z)-1,2-dihydroxyhex-3-en-1-yl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione

- 58523-30-1

- NCGC00380089-01

- Q15424789

- HB4038

- NSC348694

- (5S,8S,9R)-8-benzoyl-2-[(Z,1S,2S)-1,2-dihydroxyhex-3-enyl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione

- 8-Benzoyl-2-[(E)-1,2-dihydroxyhex-3-enyl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione

- 8-benzoyl-2-(1,2-dihydroxyhex-3-enyl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione

- NCGC00380982-01

- (8S,9R)-8-Benzoyl-2-[(E,1S,2S)-1,2-dihydroxyhex-3-enyl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione

- (5S,8S,9R)-8-Benzoyl-2-((1S,2S,Z)-1,2-dihydroxyhex-3-en-1-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspironon-2-ene-4,6-dione

- Compound NP-006189

- AKOS040739641

- NCGC00380982-01_C22H25NO8_8-Benzoyl-2-[(3E)-1,2-dihydroxy-3-hexen-1-yl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione

- 2-(1'(S), 2'(S)-Dihydroxyhex-3'-ene-yl)-3-methyl-8(S)-methoxy- S-benzoyl-9(R)-hydroxy-(5S)-1-oxa-7-aza-spiro 4.4 non-2-ene-4,6-dione

- UNII-H73C5W8FNE

- Pseurotin A1

- MLS000876994

- MLSMR

- SMR000440621

- 11-O-Methyl pseurotin A

- Pseurotin A2

- Pseurotin A3

- (-)-Pseurotin A

- [5S-[2(1R*,2R*,3Z),5alpha,8beta,9beta]]-8-Benzoyl-2-(1,2-dihydroxy-3-hexenyl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione; (5S,8S,9R)-8-Benzoyl-2-[(1S,2S,3Z)-1,2-dihydroxy-3-hexenyl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione; NSC 348694; Pseurotin

-

- インチ: InChI=1S/C22H25NO8/c1-4-5-11-14(24)15(25)16-12(2)17(26)21(31-16)19(28)22(30-3,23-20(21)29)18(27)13-9-7-6-8-10-13/h5-11,14-15,19,24-25,28H,4H2,1-3H3,(H,23,29)/b11-5-/t14-,15-,19+,21+,22+/m0/s1

- InChIKey: SLYDIPAXCVVRNY-UOWMTANKSA-N

- ほほえんだ: CC/C=C\[C@H](O)[C@H](O)C1=C(C([C@@]2(O1)[C@@H](O)[C@](NC2=O)(OC)C(C3=CC=CC=C3)=O)=O)C

計算された属性

- せいみつぶんしりょう: 431.15800

- どういたいしつりょう: 431.158

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 9

- 重原子数: 31

- 回転可能化学結合数: 7

- 複雑さ: 814

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 5

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 142A^2

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.41±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 126.0-126.9 ºC

- ふってん: 751.5±60.0 °C at 760 mmHg

- フラッシュポイント: 408.3±32.9 °C

- 屈折率: 1.626

- PSA: 142.39000

- LogP: 0.33160

- じょうきあつ: 0.0±2.6 mmHg at 25°C

Pseurotin A セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

Pseurotin A 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P92220-5 mg |

Pseurotin A |

58523-30-1 | 5mg |

¥5280.0 | 2021-09-08 | ||

| TRC | P839635-5mg |

Pseurotin A |

58523-30-1 | 5mg |

$ 1034.00 | 2023-09-06 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4838-1 mg |

Pseurotin A |

58523-30-1 | 1mg |

¥2675.00 | 2022-04-26 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-202300-1 mg |

Pseurotin A, |

58523-30-1 | ≥98% | 1mg |

¥1,512.00 | 2023-07-11 | |

| BioAustralis | BIA-P1104-1mg |

Pseurotin A |

58523-30-1 | >95% by HPLC | 1mg |

$150.00 | 2024-07-19 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-202300-1mg |

Pseurotin A, |

58523-30-1 | ≥98% | 1mg |

¥1512.00 | 2023-09-05 | |

| A2B Chem LLC | AG68036-5mg |

pseurotin |

58523-30-1 | ≥98% | 5mg |

$294.00 | 2024-04-19 | |

| TargetMol Chemicals | TN4838-5mg |

Pseurotin A |

58523-30-1 | 5mg |

¥ 5700 | 2024-07-19 | ||

| TRC | P839635-1mg |

Pseurotin A |

58523-30-1 | 1mg |

$ 287.00 | 2023-09-06 | ||

| TargetMol Chemicals | TN4838-1 mg |

Pseurotin A |

58523-30-1 | 98% | 1mg |

¥ 4,900 | 2023-07-10 |

Pseurotin A 関連文献

-

Russell J. Cox Nat. Prod. Rep. 2023 40 9

-

Deokhee Jo,Sunkyu Han Chem. Commun. 2018 54 6750

-

Judith M. Mitchell,Nathaniel S. Finney Org. Biomol. Chem. 2005 3 4274

-

Katja Maria Fisch RSC Adv. 2013 3 18228

-

Seham S. El-hawary,Abeer S. Moawad,Hebatallah S. Bahr,Usama Ramadan Abdelmohsen,Rabab Mohammed RSC Adv. 2020 10 22058

58523-30-1 (Pseurotin A) 関連製品

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:58523-30-1)Pseurotin A

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ